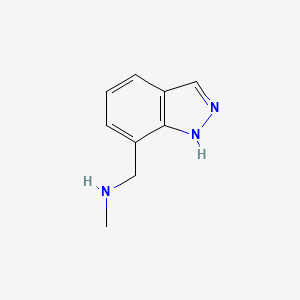

1-(1H-Indazol-7-yl)-N-methylmethanamine

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

1-(1H-indazol-7-yl)-N-methylmethanamine |

InChI |

InChI=1S/C9H11N3/c1-10-5-7-3-2-4-8-6-11-12-9(7)8/h2-4,6,10H,5H2,1H3,(H,11,12) |

InChI Key |

PBEYCEAXYZKFEG-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=CC2=C1NN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This can be achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, which provides good yields and minimal byproducts .

Industrial Production Methods

Industrial production of indazole derivatives often employs scalable and efficient synthetic routes. For example, the use of Rh(III)-promoted double C-H activation and C-H/C-H cross-coupling has been reported for the synthesis of indazole derivatives . These methods are advantageous due to their high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indazol-7-yl)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the N-methylmethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding indazole ketones or carboxylic acids.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Scientific Research Applications

1-(1H-Indazol-7-yl)-N-methylmethanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.

Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical reactivity.

Mechanism of Action

The mechanism of action of 1-(1H-Indazol-7-yl)-N-methylmethanamine involves its interaction with specific molecular targets. For example, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase δ by binding to their active sites . This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making these compounds potential candidates for anticancer therapy.

Comparison with Similar Compounds

Carbazole Derivatives

PK083 (1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine)

- Structure : Carbazole core with an ethyl group at N9 and methylamine at position 3.

- Activity: Acts as a "damage-corrective" compound in MCF-7 breast cancer cells, restoring p53 signaling without significant genotoxicity .

- However, the indazole scaffold may offer improved metabolic stability due to reduced aromatic bulk.

PK9320 and PK9323

- Structural Modifications : PK9320 (furan-2-yl substitution) and PK9323 (thiazol-4-yl substitution) at position 7 of the carbazole.

- Activity: Both compounds show genotoxic and epigenetic effects, making them "anticancer epi-compounds" .

- Key Difference : The indazole derivative lacks the carbazole’s fused benzene ring, which may reduce DNA intercalation but improve solubility.

Pyrazole Derivatives

1-(1-(Difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine ()

- Structure : Pyrazole core with difluoromethyl and pyridinyl substituents.

- Molecular Weight : 238.24 g/mol.

- Comparison: Pyrazole’s smaller aromatic system may reduce steric hindrance compared to indazole, enhancing binding to flat enzymatic pockets. The difluoromethyl group could improve metabolic stability relative to the indazole’s hydrogen bond donors.

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine ()

- Structure : Pyrazole substituted with a fluorophenyl group.

- Molecular Weight : 205.23 g/mol.

Imidazole and Benzimidazole Derivatives

1-(1-benzyl-1H-imidazol-2-yl)methanamine ()

- Structure : Imidazole with a benzyl group.

- Molecular Weight : 171.24 g/mol.

- Comparison : Imidazole’s two nitrogen atoms create distinct electronic profiles compared to indazole’s fused benzene-pyrazole system. The benzyl group increases lipophilicity, a trait that could be mirrored in indazole derivatives via alkyl substitutions .

(1H-benzo[d]imidazol-7-yl)methanamine ()

- Structure : Benzimidazole core with a methylamine group.

- Molecular Weight : 147.18 g/mol.

Naphthalene and Indole Derivatives

1H-Indole-1-methanamine,N,N-dimethyl- ()

- Structure : Indole core with dimethylamine.

- Molecular Weight : 174.24 g/mol.

- Activity : Indole derivatives often target serotonin receptors, whereas indazole’s dual nitrogen atoms may favor kinase or protease inhibition .

Key Findings and Implications

- Heterocyclic Core Impact : Indazole’s fused benzene-pyrazole system balances rigidity and solubility, offering advantages over carbazole (bulkier) and pyrazole (less planar).

- Substituent Effects : Fluorine or difluoromethyl groups (e.g., ) enhance lipophilicity and stability, suggesting routes to optimize the indazole derivative.

- Biological Activity: Carbazole derivatives () highlight the role of substituents in modulating genotoxicity, a critical consideration for indazole-based drug design.

Biological Activity

1-(1H-Indazol-7-yl)-N-methylmethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12N4

- Molecular Weight : 188.23 g/mol

- IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems, particularly involving serotonin and dopamine pathways. Its indazole moiety may interact with various receptors, influencing both central nervous system (CNS) activity and peripheral biological functions.

Biological Activity Overview

This compound has been studied for several biological activities:

- Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Neuroprotective Properties : Research indicates that it may provide neuroprotection against oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

- Anticancer Activity : Some studies have explored its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antidepressant Effects

- A study conducted on rodent models showed that administration of this compound led to a significant reduction in depressive-like behaviors as measured by the forced swim test. This suggests a potential serotonergic mechanism of action, similar to traditional antidepressants.

-

Neuroprotective Properties

- In vitro experiments demonstrated that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The mechanism appears to involve the upregulation of antioxidant enzymes, highlighting its potential for treating neurodegenerative disorders such as Alzheimer's disease.

-

Anticancer Activity

- A series of assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.